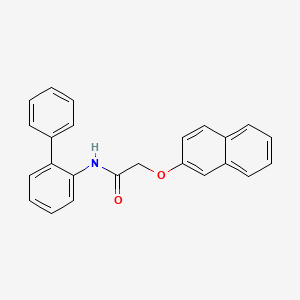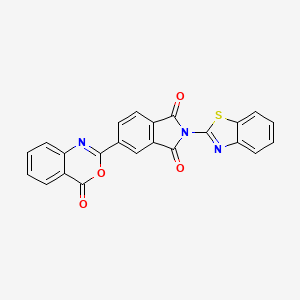
2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a heterocyclic compound that contains a benzoxazine ring and a bromophenyl group. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not well understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that the compound has a low toxicity profile and does not cause significant harm to normal cells. This compound has also been found to have antioxidant properties and can protect cells from oxidative stress. Additionally, this compound has been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several advantages as a research tool. The compound is easy to synthesize and has a low toxicity profile. This compound is also stable under various conditions and can be stored for extended periods. However, this compound has some limitations as a research tool. The compound is insoluble in water, limiting its use in aqueous solutions. This compound also has limited solubility in common organic solvents, which can make it challenging to work with.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. One possible direction is to study the compound's potential applications in drug delivery systems. This compound can be used as a building block for the synthesis of various polymers and dendrimers, which can be used as drug delivery vehicles. Another possible direction is to study the compound's potential applications in material science. This compound-based polymers and dendrimers can be used as coatings, adhesives, and electronic materials. Finally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied. This compound has several advantages as a research tool, including its low toxicity profile and stability under various conditions. However, the compound has some limitations, including its limited solubility in common solvents. Further studies are needed to understand the full potential of this compound in various fields.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been found to possess anticancer, antifungal, and antibacterial properties. The compound has also been used as a building block for the synthesis of various organic compounds, including benzoxazine-based polymers and dendrimers.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4/c1-20-13-7-11-12(8-14(13)21-2)18-15(22-16(11)19)9-3-5-10(17)6-4-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVFVPOPHUBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B3569557.png)
![phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3569564.png)
![2-[(2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569565.png)
![2-[(2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569570.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B3569577.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3569603.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3569614.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3569618.png)
![2,2'-oxybis[N-(2-methoxyphenyl)benzamide]](/img/structure/B3569624.png)



![N-(2,5-dimethoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3569651.png)
![N-(4-iodophenyl)-8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B3569654.png)
